molecular formula C13H23N3O3S B6444571 N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide CAS No. 2640814-42-0

N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide

Cat. No.: B6444571
CAS No.: 2640814-42-0
M. Wt: 301.41 g/mol
InChI Key: HKAHTYHAWPJXBV-UHFFFAOYSA-N
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Description

N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide is a complex organic compound featuring a bipiperidine core and a cyclopropanesulfonamide group

Preparation Methods

The synthesis of N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the diastereoselective Michael addition using Evans’ auxiliary, which allows for the preparation of the enantiomerically pure bipiperidine fragment . The cyclopropanesulfonamide group is then introduced through a series of reactions, including cyclopropanation and sulfonamide formation. Industrial production methods may involve optimizing these steps for higher yields and scalability.

Chemical Reactions Analysis

N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as alkyl halides.

Scientific Research Applications

N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide lies in its combination of the bipiperidine core with the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-oxopiperidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3S/c17-13-12(4-1-7-14-13)16-8-2-3-10(9-16)15-20(18,19)11-5-6-11/h10-12,15H,1-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHTYHAWPJXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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